Methyl 3-bromo-4-(cyclopropylmethoxy)benzoate

Description

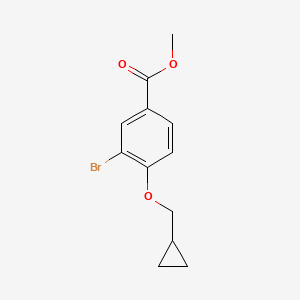

Methyl 3-bromo-4-(cyclopropylmethoxy)benzoate is a substituted benzoate ester featuring a bromine atom at the 3-position and a cyclopropylmethoxy group at the 4-position of the aromatic ring. This compound is structurally characterized by its ester moiety (methyl group), electron-withdrawing bromine, and the moderately electron-donating cyclopropylmethoxy substituent.

Properties

IUPAC Name |

methyl 3-bromo-4-(cyclopropylmethoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-15-12(14)9-4-5-11(10(13)6-9)16-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLVFMSTLGHFGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OCC2CC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-4-(cyclopropylmethoxy)benzoate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 4-(cyclopropylmethoxy)benzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting brominated intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-(cyclopropylmethoxy)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to yield dehalogenated products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Coupling Reactions: Palladium catalysts and boronic acids for Suzuki coupling.

Major Products Formed

Substitution: Substituted benzoates with various functional groups.

Oxidation: Benzoic acid derivatives.

Reduction: Dehalogenated benzoates.

Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

Methyl 3-bromo-4-(cyclopropylmethoxy)benzoate is utilized in several scientific research areas:

Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Medicine: Investigated for its potential as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.

Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-(cyclopropylmethoxy)benzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and cyclopropylmethoxy group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Methyl 3-bromo-4-(cyclopropylmethoxy)benzoate with Analogs

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Properties/Effects |

|---|---|---|---|---|

| This compound | Br (3), cyclopropylmethoxy (4) | C₁₂H₁₃BrO₃ | 285.14 g/mol | Moderate lipophilicity; reactive Br for cross-coupling |

| Methyl 3,4-bis(cyclopropylmethoxy)benzoate | cyclopropylmethoxy (3,4) | C₁₅H₁₈O₄ | 262.30 g/mol | Increased steric hindrance; reduced electrophilicity |

| Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate | OH (3), cyclopropylmethoxy (4) | C₁₂H₁₄O₄ | 222.24 g/mol | Higher polarity due to -OH; potential hydrogen bonding |

| Methyl 3-bromo-4-(trifluoromethyl)benzoate | Br (3), CF₃ (4) | C₉H₆BrF₃O₂ | 283.04 g/mol | Strong electron-withdrawing CF₃; enhanced acidity |

| Methyl 3-bromo-4-(dimethylamino)benzoate | Br (3), N(CH₃)₂ (4) | C₁₀H₁₂BrNO₂ | 258.12 g/mol | Electron-donating -NMe₂; basicity at nitrogen |

Key Observations :

- Electron Effects : The bromine atom in the target compound increases electrophilicity at the 3-position, facilitating nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. In contrast, the trifluoromethyl group in Methyl 3-bromo-4-(trifluoromethyl)benzoate strongly withdraws electrons, making the aromatic ring less reactive toward electrophiles but more acidic .

- Steric and Lipophilic Effects : The cyclopropylmethoxy group provides moderate steric bulk compared to smaller substituents like methoxy. Methyl 3,4-bis(cyclopropylmethoxy)benzoate exhibits reduced reactivity due to dual steric hindrance .

Research Findings :

- The target compound’s bromine atom is critical for participation in Suzuki-Miyaura couplings, as demonstrated in the synthesis of Methyl 3-bromo-4-(isopropyl(methoxycarbonyl)amino)benzoate, which achieved 93% yield over two steps via palladium-catalyzed reactions .

- Structural analogs like Methyl 3,4-bis(cyclopropylmethoxy)benzoate highlight the importance of substituent positioning; the dual alkoxy groups in this byproduct reduced its intended bioactivity compared to mono-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.